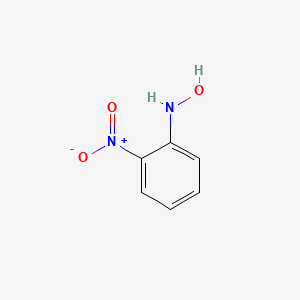

Hydroxylamine, N-(o-nitrophenyl)-

Description

Contextualization of N-Aryl Hydroxylamines within Modern Organic Chemistry

N-Aryl hydroxylamines, a class of organic compounds characterized by a hydroxylamino group (-NHOH) attached to an aromatic ring, are versatile intermediates in modern organic synthesis. Their significance stems from their dual nature, possessing both nucleophilic and electrophilic characteristics, which allows them to participate in a wide array of chemical transformations. These compounds are key precursors in the synthesis of various nitrogen-containing heterocycles, which form the backbone of many pharmaceuticals, agrochemicals, and materials.

In contemporary organic chemistry, the selective synthesis of N-aryl hydroxylamines is a focal point of research. rsc.org The challenge lies in the controlled reduction of nitroaromatics, as over-reduction leads to the corresponding anilines. rsc.org Recent advancements have seen the development of highly selective catalytic systems, such as those using supported platinum catalysts, that can efficiently produce N-aryl hydroxylamines in high yields. rsc.org The ability to fine-tune reaction conditions to favor the formation of these hydroxylamines over other reduction products has expanded their accessibility and utility in synthetic endeavors.

The reactivity of N-aryl hydroxylamines is of particular interest. They can undergo oxidation to form nitrosoarenes or be further reduced to arylamines. wikipedia.org This redox chemistry is fundamental to their role in various chemical processes. Furthermore, their ability to react with carbonyl compounds to form nitrones, which are valuable 1,3-dipoles in cycloaddition reactions, highlights their importance in constructing complex molecular architectures.

Historical Development and Significance of Research on N-Substituted Hydroxylamine (B1172632) Systems

The study of hydroxylamine and its derivatives dates back to the 19th century, with hydroxylamine first being prepared as its hydrochloride salt in 1865. wikipedia.org The isolation of pure hydroxylamine in 1891 marked a significant milestone, opening the door to the exploration of its chemical properties and those of its substituted analogues. wikipedia.org Early research into N-substituted hydroxylamines was often driven by the desire to understand the fundamental reactivity of these compounds and their relationship to other nitrogen-containing functional groups like amines and nitro compounds.

A pivotal moment in the history of N-aryl hydroxylamines was the discovery of the Bamberger rearrangement, where N-phenylhydroxylamine rearranges to 4-aminophenol (B1666318) in the presence of strong acids. wikipedia.org This reaction not only provided a synthetic route to aminophenols but also sparked considerable interest in the mechanistic pathways of rearrangements involving N-substituted aryl compounds.

The 20th and 21st centuries have witnessed a surge in research focused on the synthetic applications of N-substituted hydroxylamines. The development of new reagents and catalytic methods has enabled their use in a broader range of transformations, including C-H amidation reactions. acs.org This has been particularly significant in the pharmaceutical industry, where the introduction of nitrogen-containing moieties is a common strategy in drug design. The ability to use N-substituted hydroxylamines as versatile amino precursors under mild conditions has made them invaluable tools for medicinal chemists. acs.orgchemrxiv.org

Fundamental Research Objectives and Scope for N-(o-nitrophenyl)hydroxylamine Studies

Research on N-(o-nitrophenyl)hydroxylamine is centered on understanding its synthesis, properties, and reactivity, with a particular focus on its utility as a synthetic intermediate. A primary objective is the development of efficient and selective methods for its preparation, typically through the controlled reduction of 1,2-dinitrobenzene (B166439) or the reaction of o-nitrobenzaldehyde with hydroxylamine. The presence of the ortho-nitro group introduces unique electronic and steric effects that influence its reactivity compared to other N-aryl hydroxylamines.

A key area of investigation is the exploration of its role in the synthesis of heterocyclic compounds. The proximate nitro and hydroxylamino groups can participate in intramolecular cyclization reactions to form a variety of nitrogen-containing heterocycles, such as benzofuroxans and related structures. Understanding the conditions that promote these cyclizations and the scope of the resulting heterocyclic systems is a major research focus.

Furthermore, the electrochemical and photochemical behavior of N-(o-nitrophenyl)hydroxylamine is of interest. The nitro group is electroactive and photochemically sensitive, and its interplay with the hydroxylamino group can lead to novel chemical transformations and the generation of reactive intermediates. Studies in this area aim to harness these properties for applications in areas such as materials science and photoredox catalysis.

Below is a table summarizing the key properties of N-(o-nitrophenyl)hydroxylamine:

| Property | Value |

| IUPAC Name | N-(2-nitrophenyl)hydroxylamine |

| CAS Number | 19613-87-7 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

19613-87-7 |

|---|---|

Molecular Formula |

C6H6N2O3 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

N-(2-nitrophenyl)hydroxylamine |

InChI |

InChI=1S/C6H6N2O3/c9-7-5-3-1-2-4-6(5)8(10)11/h1-4,7,9H |

InChI Key |

ADEHRJVMSGIOHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N O Nitrophenyl Hydroxylamine and Analogous N Aryl Hydroxylamines

Direct N-Alkylation and N-Arylation Approaches to Hydroxylamines

Direct N-arylation of hydroxylamine (B1172632) and its derivatives represents a powerful method for the formation of the C-N bond, leading to N-aryl hydroxylamines. This approach typically involves the coupling of an aryl halide or its equivalent with a hydroxylamine derivative, often facilitated by a transition metal catalyst.

Copper-catalyzed N-arylation, a variant of the Ullmann condensation, has been successfully applied to the synthesis of N-aryl hydroxylamines. These reactions often employ a copper(I) source, a ligand, and a base. For instance, the coupling of aryl iodides with N- and O-functionalized hydroxylamines can be achieved in good to excellent yields. The choice of protecting groups on the hydroxylamine is crucial for the success of the reaction.

Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, offers another versatile route. This method has been shown to be effective for the coupling of aryl bromides, chlorides, and iodides with protected hydroxylamines. The selection of the appropriate palladium catalyst and phosphine (B1218219) ligand is critical for achieving high yields and good functional group tolerance. The use of bulky, electron-rich phosphine ligands often proves beneficial.

| Catalyst System | Aryl Halide | Hydroxylamine Derivative | Key Features |

|---|---|---|---|

| CuI / 1,10-phenanthroline | Aryl iodides | N-Boc, N-Cbz, N-tosyl protected hydroxylamines | Tolerates a range of functional groups including nitro, nitrile, and keto groups. |

| Pd(OAc)₂ / BippyPhos | Aryl bromides, chlorides, iodides | Protected hydroxylamines | Effective for a broad range of aryl halides with good functional group tolerance. |

| Pd₂(dba)₃ / Xantphos | Aryl bromides | O-homoallylhydroxylamines | Leads to tandem N-arylation/cyclization/C-arylation to form N-aryl-3-arylmethylisoxazolidines. |

Reductive Synthesis Routes from Nitro Compounds to N-Aryl Hydroxylamines

The partial reduction of nitroarenes is one of the most common and direct methods for the synthesis of N-aryl hydroxylamines. The key challenge in this approach is to control the reduction to stop at the hydroxylamine stage and prevent further reduction to the corresponding aniline (B41778). This is often achieved by careful selection of the catalyst, reducing agent, and reaction conditions.

Catalytic hydrogenation is a widely used technique. Various metal catalysts, including platinum, palladium, ruthenium, and silver, have been employed. nih.govresearchgate.netrsc.org For instance, platinum on carbon (Pt/C) is a highly effective catalyst for this transformation. nih.gov The selectivity towards the hydroxylamine can be significantly enhanced by the addition of inhibitors, such as dimethyl sulfoxide (B87167) (DMSO), which suppress the further reduction of the hydroxylamine to the aniline. rsc.orgnih.gov

Hydrazine (B178648) and its derivatives are common reducing agents used in conjunction with metal catalysts. researchgate.net For example, polystyrene-supported ruthenium nanoparticles have been shown to effectively mediate the hydrazine reduction of nitroarenes to N-aryl hydroxylamines in high yields. researchgate.net Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) with a silver-titanium dioxide (Ag/TiO₂) catalyst, which can selectively reduce nitroarenes to N-aryl hydroxylamines. nih.gov

| Catalyst | Reducing Agent | Additive/Conditions | Substrate Scope | Yield |

|---|---|---|---|---|

| Pt/C | H₂ | DMAP, THF, 15°C, 6 bar | Various substituted nitroarenes | Up to >99% |

| Polystyrene-supported Ru nanoparticles | Hydrazine | Organic solvents, room temperature | N-Aryl and N-heteroaryl nitroarenes | High yields |

| Ag/TiO₂ | NaBH₄ or NH₃BH₃ | Moderate to high yields | Substituted nitroarenes | Moderate to high |

| Zinc dust | - | Aqueous ammonium (B1175870) chloride | Nitrobenzene | 62-68% |

Rearrangement Reactions as a Synthetic Pathway to N-Aryl Hydroxylamines (e.g., O- to N-aryl migration)

Rearrangement reactions can serve as indirect pathways to N-aryl hydroxylamines or their derivatives. These transformations often involve the migration of an aryl group from an oxygen atom to a nitrogen atom.

One such example is the aza-Hock rearrangement . While this reaction typically converts benzyl (B1604629) alcohols into anilines, it proceeds through a key O-aryl hydroxylamine intermediate. The reaction is initiated by the formation of a benzyl cation, which then reacts with a hydroxylamine derivative. Subsequent rearrangement leads to the formation of an iminium species that hydrolyzes to the aniline. Understanding this mechanism provides insight into the reactivity of the N-O bond in hydroxylamine derivatives.

The Bamberger rearrangement is a classic reaction of N-phenylhydroxylamines in the presence of strong aqueous acid to yield p-aminophenols. This reaction proceeds via protonation of the hydroxylamine oxygen, followed by the loss of water to form a nitrenium ion. The nitrenium ion is then attacked by water at the para position. While this is a reaction of N-aryl hydroxylamines rather than a direct synthesis, it highlights a key transformation and potential instability of these compounds under acidic conditions.

O- to N-aryl migration has also been observed in other contexts. For instance, photoredox catalysis can facilitate the intramolecular migration of an aryl group from an oxygen atom to a nitrogen atom in aryloxy alkylamines, yielding aniline derivatives. This type of rearrangement underscores the potential to form C-N bonds through the cleavage and reformation of bonds involving a hydroxylamine-like moiety.

Transformations of Nitrones as Precursors to N-Aryl Hydroxylamines

Nitrones, which are N-oxides of imines, can serve as valuable precursors for the synthesis of N,N-disubstituted hydroxylamines through reduction. The C=N double bond of the nitrone can be selectively reduced to a C-N single bond, while retaining the N-O bond.

Various reducing agents can be employed for this transformation. Common reagents include metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Catalytic hydrogenation, for example using a platinum catalyst, can also be an effective method for the reduction of nitrones to hydroxylamines. The choice of reducing agent and reaction conditions can influence the outcome and selectivity of the reaction.

Synthesis of N-(2-Nitrophenylsulfonyl)hydroxylamine Derivatives as Synthetic Intermediates

N-(Arylsulfonyl)hydroxylamine derivatives are versatile synthetic intermediates. The synthesis of these compounds can be achieved through various methods. For example, reactions of (arylsulfonyl)hydroxylamines with nitrosyl chloride can lead to the formation of the corresponding arylsulfonyl chloride.

The synthesis of hydroxylamine derivatives can also be approached by reacting an alcohol with an alkyl sulfonyl halide to form a sulfonate ester. This ester can then react with an N-hydroxy cyclic imide, and subsequent aminolysis or hydrazinolysis yields the desired hydroxylamine. While a specific, detailed synthesis of N-(2-nitrophenylsulfonyl)hydroxylamine is not widely reported, the general strategies for preparing arylsulfonyl hydroxylamines provide a framework for its potential synthesis. These compounds are of interest due to the presence of the reactive sulfonyl group, which can act as a leaving group or participate in further transformations.

Elucidation of Chemical Reactivity and Mechanistic Pathways of N O Nitrophenyl Hydroxylamine

Reactions Involving the Hydroxylamine (B1172632) Nitrogen Atom

The nitrogen atom of the hydroxylamine group is a primary center of reactivity, participating in nucleophilic attacks, as well as oxidation and reduction reactions.

The nitrogen atom in hydroxylamines possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to react with electrophilic centers, most notably carbonyl compounds, to form derivatives such as oximes and nitrones. While N,N-disubstituted hydroxylamines are oxidized to form nitrones, primary hydroxylamines like N-(o-nitrophenyl)hydroxylamine are expected to react with aldehydes and ketones to yield the corresponding oximes. chimia.ch The general mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.

Hydroxylamines have been utilized in the synthesis of various derivatives, such as in the preparation of sialic acid derivatives through oxidative deamination reactions, highlighting their importance in carbohydrate chemistry. The nucleophilicity of the hydroxylamine can be harnessed to protect other functional groups or to construct more complex molecular architectures.

The N-OH group is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

Oxidation: The oxidation of hydroxylamines can yield several products, including nitroso compounds, nitrones, or even undergo further oxidation. youtube.com The oxidation of N,N-disubstituted hydroxylamines is a direct route to nitrones, which are valuable intermediates in organic synthesis. chimia.ch For a primary hydroxylamine like N-(o-nitrophenyl)hydroxylamine, oxidation would likely first produce the corresponding nitroso derivative, o-nitronitrosobenzene. The oxidation of related N-hydroxyguanidines has been shown to yield N-nitroso products through a complex mechanism, suggesting that the oxidation of N-(o-nitrophenyl)hydroxylamine could also lead to nitrosylated species under specific enzymatic or chemical conditions. nih.gov Stronger oxidizing agents could potentially lead to the formation of the corresponding nitro compound, dinitrobenzene.

Reduction: The reduction of the hydroxylamine moiety typically leads to the formation of the corresponding amine. For N-(o-nitrophenyl)hydroxylamine, reduction would yield o-nitroaniline. This transformation can be achieved using various reducing agents common in organic synthesis. It is important to note that under more vigorous reduction conditions, the nitro group on the phenyl ring could also be reduced, potentially leading to 1,2-diaminobenzene. The selective reduction of the hydroxylamine in the presence of the nitro group would require careful selection of the reducing agent.

Transformations and Stability Influenced by the o-Nitrophenyl Moiety

The o-nitrophenyl group exerts significant electronic and steric effects that profoundly influence the stability and reaction pathways of the molecule.

Derivatives of N-(o-nitrophenyl)hydroxylamine, specifically N-(o-nitrophenyl)carbamates, undergo a notable thermal decomposition to produce benzofurazan (B1196253) (also known as benzo-2,1,3-oxadiazole). cdnsciencepub.com This reaction provides a convenient synthetic route to benzofurazan. The process involves heating the carbamate (B1207046) to high temperatures (250-270°C). cdnsciencepub.com The yield of benzofurazan is dependent on the specific alkyl group of the carbamate, with the methyl derivative providing the highest yield. cdnsciencepub.com It is proposed that the reaction does not proceed through the preliminary formation of o-nitrophenyl isocyanate, as subjecting this isocyanate to the same conditions results in a very low yield of benzofurazan. cdnsciencepub.com

| Alkyl Group (R) in R-O-C(=O)NH-C₆H₄NO₂ | Decomposition Temperature (°C) | Yield of Benzofurazan (%) |

|---|---|---|

| Methyl | 250-270 | 53 |

| Ethyl | 250-270 | 45 |

| n-Propyl | 250-270 | 42 |

| n-Butyl | 250-270 | 35 |

The ortho-nitro group is strongly electron-withdrawing, which it exerts through two primary mechanisms: the inductive effect (-I) and the mesomeric or resonance effect (-M). quora.comaskiitians.com These effects decrease the electron density on the aromatic ring and, by extension, on the hydroxylamine nitrogen atom. This electron withdrawal significantly increases the acidity of the proton on the hydroxylamine's oxygen atom, making it more readily donated compared to a non-substituted N-phenylhydroxylamine.

The acidity of substituted phenols serves as a useful analogy. The pKa values of nitrophenols are considerably lower than that of phenol (B47542) itself, with ortho- and para-isomers being more acidic than the meta-isomer due to the contribution of the -M effect, which stabilizes the resulting phenoxide ion. quora.comnih.govstackexchange.com However, the acidity of o-nitrophenol is slightly less than that of p-nitrophenol, a phenomenon attributed to intramolecular hydrogen bonding between the ortho-nitro group and the hydroxyl proton. quora.comstackexchange.com This same intramolecular hydrogen bond is expected in N-(o-nitrophenyl)hydroxylamine, which would stabilize the molecule but may slightly decrease its acidity relative to the para-isomer by making the proton's removal more difficult.

| Compound | pKa | Key Electronic Effects |

|---|---|---|

| Phenol | 9.95 | Baseline |

| o-Nitrophenol | 7.23 | -I, -M, Intramolecular H-bonding |

| m-Nitrophenol | 8.40 | -I effect only |

| p-Nitrophenol | 7.15 | -I, -M effect |

Intramolecular Dynamics and Tautomerism in N-Aryl Hydroxylamines

The structure of N-(o-nitrophenyl)hydroxylamine is not static; it is subject to intramolecular dynamic processes. The most significant of these is intramolecular hydrogen bonding. The proximity of the hydroxylamine's -OH group to the nitro group in the ortho position allows for the formation of a stable, six-membered pseudo-ring. stackexchange.com This internal hydrogen bond influences the molecule's conformation, stability, and chemical properties, such as its acidity and solubility.

Furthermore, N-aryl hydroxylamines can theoretically exhibit tautomerism. Tautomers are structural isomers that readily interconvert. For N-(o-nitrophenyl)hydroxylamine, potential tautomeric forms could include the amine-oxime form, arising from the migration of the hydroxyl proton to one of the nitro group's oxygen atoms, creating an aci-nitro or nitronic acid functionality. While specific studies detailing the tautomeric equilibrium of N-(o-nitrophenyl)hydroxylamine are not prevalent, the existence of such equilibria is a known phenomenon in related systems, such as Schiff bases with ortho-hydroxyl groups. capes.gov.br This dynamic behavior is crucial for a complete understanding of the compound's reactivity profile.

Nitrogen Inversion and N-O Bond Rotational Barriers

The nitrogen atom in N-(o-nitrophenyl)hydroxylamine is pyramidal, allowing for a process known as nitrogen inversion, where the nitrogen atom and its substituents oscillate through a planar transition state. This process has a specific energy barrier. Additionally, rotation can occur around the single bond connecting the nitrogen and oxygen atoms, which also has an associated energy barrier.

The presence of the ortho-nitro group on the phenyl ring significantly influences these energy barriers. Steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxylamine proton and an oxygen atom of the nitro group, can affect the conformational preferences and the energy required for these dynamic processes.

Table 1: Calculated Rotational and Inversion Barriers for N-(o-nitrophenyl)hydroxylamine and Related Compounds

| Compound | Process | Method | Barrier (kcal/mol) |

| N-(o-nitrophenyl)hydroxylamine | Nitrogen Inversion | Not available in search results | - |

| N-(o-nitrophenyl)hydroxylamine | N-O Bond Rotation | Not available in search results | - |

| N-Benzhydrylformamide | Formyl Group Rotation | DFT (M06-2X/6-311+G) | 20–23 mdpi.com |

| ortho-iodo-N-benzhydrylformamide | Aryl Fragment Rotation | DFT (M06-2X/6-311+G) | 9.8 mdpi.com |

Oxime-Nitrone Tautomerism in Related Systems

Hydroxylamine derivatives can exist in equilibrium with their tautomeric forms, such as oximes and nitrones. In the case of N-arylhydroxylamines, the potential for oxime-nitrone tautomerism is a key aspect of their reactivity. This tautomerism involves the migration of a proton and a shift of a double bond.

Recent computational studies have shown that the isomerization between an oxime and a nitrone can proceed through a bimolecular process, involving two molecules of the oxime, rather than a simple intramolecular 1,2-hydrogen shift. rsc.orgresearchgate.netcsic.es Although the nitrone tautomer is often less stable than the corresponding oxime, it can be a crucial reactive intermediate in certain reactions, such as nucleophilic additions. rsc.orgresearchgate.net In the case of arylamidoximes, the reaction pathway involving the less stable but more reactive nitrone tautomer has been identified as the predominant mechanism in nucleophilic addition reactions. rsc.orgresearchgate.net

The presence of an ortho-nitro group in N-(o-nitrophenyl)hydroxylamine would likely influence the position of the tautomeric equilibrium due to its electronic and steric effects. However, specific equilibrium constants or relative energies for the tautomers of N-(o-nitrophenyl)hydroxylamine are not detailed in the available search results. Studies on formaldehyde (B43269) oxime have shown it to be significantly more stable than its nitrone tautomer. nih.gov

Table 2: Tautomeric Forms and Reactivity in Related Hydroxylamine Systems

| System | Tautomeric Forms | Key Research Finding |

| Arylamidoximes | Oxime and Nitrone | The nitrone tautomer, though less stable, is the key intermediate in nucleophilic additions. rsc.orgresearchgate.net |

| General Oximes | Oxime and Nitrone | Isomerization is favored through a bimolecular mechanism. rsc.orgresearchgate.netcsic.es |

| Formaldehyde Oxime | Oxime and Nitrone | Unsolvated formaldehyde oxime is estimated to be 11.1 kcal/mol more stable than its nitrone form. nih.gov |

Spectroscopic Characterization and Advanced Structural Analysis of N O Nitrophenyl Hydroxylamine

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the bonding environment within N-(o-nitrophenyl)hydroxylamine. While a complete experimental spectrum for N-(o-nitrophenyl)hydroxylamine is not widely published, a detailed analysis can be constructed based on characteristic group frequencies observed in analogous molecules. esisresearch.orgnih.govnih.govscirp.org

The presence of both a hydrogen-bond donor (-OH, -NH) and an acceptor (the ortho-nitro group) suggests the high probability of strong intramolecular hydrogen bonding. This interaction would significantly influence the position and shape of the vibrational bands, particularly for the O-H and N-H stretching modes. nih.gov These bonds typically cause a red-shift (a shift to lower frequency) and broadening of the corresponding absorption bands. nih.gov

The key vibrational modes for N-(o-nitrophenyl)hydroxylamine are expected in the following regions:

N-H and O-H Stretching (νN-H, νO-H): In unassociated states, N-H stretching vibrations are typically found between 3500 and 3300 cm⁻¹. nih.govscirp.org O-H stretching appears in a broad range of 3700–2500 cm⁻¹. nih.gov For N-(o-nitrophenyl)hydroxylamine, these bands are expected to be broad and shifted to lower wavenumbers due to strong intramolecular hydrogen bonding with the adjacent nitro group.

Aromatic C-H Stretching (νC-H): These vibrations typically occur above 3000 cm⁻¹.

Nitro Group Stretching (νNO₂): The nitro group provides two of the most characteristic bands in the spectrum. The asymmetric stretching vibration is anticipated to be strong and located in the 1580–1540 cm⁻¹ region, while the symmetric stretch is expected near 1380–1340 cm⁻¹. esisresearch.org

Aromatic C=C Stretching (νC=C): Multiple bands of varying intensity are expected in the 1600–1400 cm⁻¹ region, characteristic of the phenyl ring. nih.gov

N-O Stretching (νN-O): The N-O stretching vibration in related nitroxide radicals is found between 1450-1340 cm⁻¹. researchgate.net The assignment in hydroxylamines is less distinct but would fall within the fingerprint region.

C-N Stretching (νC-N): Identification of this bond is often difficult due to mixing with other vibrations, but it is generally expected in the 1386–1266 cm⁻¹ range. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for N-(o-nitrophenyl)hydroxylamine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Reference |

|---|---|---|---|---|

| ν(O-H) | Hydroxyl | ~3400 (Broad) | Medium-Strong | nih.gov |

| ν(N-H) | Amine | ~3300 (Broad) | Medium | nih.govscirp.org |

| ν(C-H) | Aromatic | 3100-3000 | Weak-Medium | |

| νas(NO₂) | Nitro | 1580-1540 | Strong | esisresearch.org |

| ν(C=C) | Aromatic Ring | 1600-1450 | Medium-Strong | nih.gov |

| νs(NO₂) | Nitro | 1380-1340 | Strong | esisresearch.org |

| ν(C-N) | Aryl-Amine | 1386-1266 | Medium | nih.gov |

This table is predictive and based on data from analogous compounds. Actual values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

NMR spectroscopy provides definitive information about the carbon-hydrogen framework and the electronic environment of the nitrogen atoms.

¹H and ¹³C NMR: No complete, assigned spectra for N-(o-nitrophenyl)hydroxylamine are available in the surveyed literature. However, based on data from related N-arylhydroxylamines rsc.org, a predicted spectrum can be described. The ¹H NMR spectrum would be characterized by four distinct resonances in the aromatic region (approximately 6.5-8.0 ppm). The ortho, meta, and para positions relative to the -NHOH group are all unique and will be further influenced by the adjacent nitro group, leading to a complex multiplet pattern. The N-H and O-H protons would likely appear as separate, broad singlets that are exchangeable with D₂O. rsc.org

The ¹³C NMR spectrum would display six signals for the aromatic carbons. The carbon atom attached to the hydroxylamine (B1172632) group (C1) and the carbon bearing the nitro group (C2) would be significantly affected, with their chemical shifts providing insight into the electronic effects of the substituents. Data from N-(2-carboxyphenyl)hydroxylamine shows aromatic carbon signals in the range of δ 111-154 ppm. rsc.org A similar range is expected for N-(o-nitrophenyl)hydroxylamine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(o-nitrophenyl)hydroxylamine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes | Reference |

|---|---|---|---|

| ¹H | 6.5 - 8.2 | Four complex multiplets for aromatic protons. | rsc.org |

| ¹H | Broad singlet | N-H proton, exchangeable. | rsc.org |

| ¹H | Broad singlet | O-H proton, exchangeable. | rsc.org |

This table is predictive and based on data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

¹⁴N and ¹⁵N NMR: Direct detection of nitrogen NMR signals can differentiate the two distinct nitrogen environments: the hydroxylamine and the nitro group. ¹⁴N NMR is often challenging due to the nucleus's quadrupole moment, which leads to very broad signals. huji.ac.il ¹⁵N NMR, while less sensitive due to low natural abundance (0.37%), provides much sharper lines and a wide chemical shift range, making it superior for structural analysis. huji.ac.ilrsc.org

The chemical shifts are reported relative to nitromethane (B149229) (CH₃NO₂) or liquid ammonia (B1221849) (NH₃).

Hydroxylamine Nitrogen (-NHOH): For primary aromatic amines, the ¹⁵N chemical shift range is approximately 50 to 77 ppm (ammonia scale). nih.gov The presence of the ortho-nitro group is expected to deshield this nitrogen, shifting it further downfield.

Nitro Group Nitrogen (-NO₂): Aromatic nitro groups resonate in a characteristic downfield region, typically between 355 and 395 ppm (ammonia scale). science-and-fun.deresearchgate.net

Electron Spin Resonance (ESR/EPR) Spectroscopy for Radical Intermediates (if applicable)

ESR/EPR spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, such as free radicals. This method is applicable to N-(o-nitrophenyl)hydroxylamine as hydroxylamines can undergo one-electron oxidation to form persistent nitroxide radicals. nih.gov This oxidation can be induced by reactive oxygen species (ROS), enzymatic processes, or chemical oxidants. nih.govnih.gov

The oxidation of N-(o-nitrophenyl)hydroxylamine would yield the corresponding N-(o-nitrophenyl)nitroxide radical. The EPR spectrum of this radical would be dominated by the hyperfine interaction between the unpaired electron and the nitrogen nucleus (¹⁴N, nuclear spin I=1). This interaction is expected to split the EPR signal into a characteristic triplet (three lines of equal intensity). researchgate.net

Further, smaller hyperfine couplings to the magnetic nuclei of the protons on the aromatic ring would lead to additional, more complex splitting of each of the three main lines. The magnitude of these coupling constants provides detailed information about the distribution of the unpaired electron's spin density across the molecule. The detection of such a radical intermediate would provide direct evidence for single-electron transfer processes involving N-(o-nitrophenyl)hydroxylamine. rsc.org

Advanced X-ray Diffraction and Crystallographic Studies for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A search of the current literature did not yield a solved crystal structure for N-(o-nitrophenyl)hydroxylamine. Information on the para-isomer, O-(4-nitrophenyl)hydroxylamine, also indicates that detailed crystallographic data is limited. smolecule.com

Theoretical and Computational Chemistry Studies on N O Nitrophenyl Hydroxylamine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. For N-(o-nitrophenyl)hydroxylamine, methods like DFT with functionals such as B3LYP, or more advanced composite methods like CBS-QB3, would be employed to calculate key properties. These calculations, often performed with basis sets like 6-31G* or larger, can determine optimized molecular geometry, total energy, and thermodynamic properties such as the heat of formation. The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial for simulating behavior in solution. However, specific energetic data and optimized structural parameters for N-(o-nitrophenyl)hydroxylamine are not documented in the available search results.

Computational Modeling of Reaction Mechanisms and Transition States for Reaction Pathway Elucidation

Understanding the reactivity of N-(o-nitrophenyl)hydroxylamine involves modeling its potential reaction pathways. Computational techniques are essential for mapping the potential energy surface of a reaction, identifying intermediates, and locating the transition states that connect them. For instance, the study of hydroxylamine (B1172632) reactions often involves exploring free radical pathways or the formation of intermediates like N-hydroxysulfenamides in reactions with thiols. By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict the most likely reaction mechanisms. For N-(o-nitrophenyl)hydroxylamine, this could elucidate its decomposition pathways or its role in synthetic reactions. Unfortunately, no specific studies detailing the reaction mechanisms or transition state geometries and energies for this compound were found.

Prediction and Analysis of Conformational Isomerism and Dynamics

The structure of N-(o-nitrophenyl)hydroxylamine is not static; it can exist in various conformations due to rotation around single bonds and inversion at the nitrogen atom. Theoretical studies can predict the relative energies of these different conformers. Key dynamic processes for this molecule would include rotation around the N-O bond and the C-N bond, as well as the pyramidal inversion at the hydroxylamine nitrogen. Dynamic NMR studies on related substituted hydroxylamines have shown that the barriers for nitrogen inversion can range from 49.1 to 66.8 kJ/mol, a process often coupled with N-O bond rotation. Computational analysis would involve scanning the potential energy surface along these rotational and inversional coordinates to determine the energy barriers separating conformers. Such a specific conformational analysis for N-(o-nitrophenyl)hydroxylamine has not been reported in the located literature.

Molecular Orbital Analysis and Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its electronic structure, which can be described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. For N-(o-nitrophenyl)hydroxylamine, analysis of the HOMO and LUMO would reveal the most likely sites for electrophilic and nucleophilic attack. While this is a standard computational analysis for nitroaromatic compounds, specific HOMO-LUMO energy values and orbital visualizations for N-(o-nitrophenyl)hydroxylamine are absent from the available literature.

Applications of N O Nitrophenyl Hydroxylamine in Advanced Organic Synthesis and Methodology Development

Reagent in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

N-(o-nitrophenyl)hydroxylamine is a pivotal precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. A prominent application is in the synthesis of benzofuroxan (B160326) and its derivatives. The intramolecular cyclization of N-(o-nitrophenyl)hydroxylamine, often facilitated by a dehydrating agent, leads to the formation of the benzofuroxan ring system. This transformation is a key step in the synthesis of various substituted benzofuroxans, which are explored for their biological activities.

Another significant application is in the Davis-Beirut reaction, which provides a route to 2-amino-3-nitro-substituted aromatic and heteroaromatic compounds. In this reaction, N-(o-nitrophenyl)hydroxylamine can react with various nucleophiles, leading to the formation of new carbon-nitrogen bonds and functionalized aromatic systems that can subsequently be cyclized to form heterocycles.

The reactivity of the hydroxylamine (B1172632) group in N-(o-nitrophenyl)hydroxylamine also allows for its use in condensation reactions with carbonyl compounds. These reactions can lead to the formation of nitrones, which are versatile intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of isoxazolidine (B1194047) and isoxazoline (B3343090) heterocycles. These heterocyclic systems are valuable scaffolds in medicinal chemistry.

Precursor for N-Containing Amino Acid Derivatives and Peptide Analogues

The unique reactivity of N-(o-nitrophenyl)hydroxylamine makes it a valuable precursor for the synthesis of non-natural amino acid derivatives and peptide analogues. These modified biomolecules are of great interest in drug discovery and chemical biology for their potential to enhance biological activity, stability, and conformational properties of peptides.

One of the key applications in this area is the use of N-(o-nitrophenyl)hydroxylamine in the synthesis of N-hydroxyamino acids. The hydroxylamine moiety can be incorporated into an amino acid backbone, leading to the formation of a peptidomimetic with altered hydrogen bonding capabilities and susceptibility to enzymatic degradation. These N-hydroxyamino acid derivatives can be further elaborated and incorporated into peptide chains to create novel peptide analogues.

Furthermore, the ortho-nitro group on the phenyl ring of N-(o-nitrophenyl)hydroxylamine can serve as a handle for further chemical modifications. For instance, the nitro group can be reduced to an amino group, which can then be acylated or used in other coupling reactions to build more complex molecular architectures. This allows for the creation of a diverse library of amino acid derivatives and peptide analogues with tailored properties. The ability to introduce the N-hydroxylamine functionality in a site-specific manner provides a powerful tool for the rational design of novel bioactive peptides.

Utilization in Derivatization for Specialized Chemical Analysis and Isolation Procedures

N-(o-nitrophenyl)hydroxylamine and its derivatives have found utility in specialized chemical analysis and isolation procedures, primarily through their use as derivatizing agents. Derivatization is a technique used in analytical chemistry to convert a compound of interest into a related compound with properties that are more suitable for a particular analytical method, such as chromatography or spectroscopy.

The hydroxylamine functionality of N-(o-nitrophenyl)hydroxylamine can react with aldehydes and ketones to form stable oxime derivatives. This reaction is particularly useful for the analysis of carbonyl-containing compounds. The resulting oximes often exhibit enhanced detectability by techniques such as UV-Vis spectroscopy, due to the presence of the chromophoric o-nitrophenyl group. This allows for the sensitive quantification of aldehydes and ketones in complex mixtures.

In addition to enhancing detection, derivatization with N-(o-nitrophenyl)hydroxylamine can also improve the chromatographic separation of analytes. The introduction of the polar hydroxylamine and nitro groups can alter the polarity of the target molecules, leading to better resolution in techniques like high-performance liquid chromatography (HPLC). This is particularly valuable for the separation of isomeric or closely related compounds that are otherwise difficult to resolve. The specific reactivity of the hydroxylamine group towards carbonyls also allows for selective isolation of these compounds from complex matrices.

Role in Generating Reactive Intermediates for Complex Organic Transformations

A significant aspect of the chemistry of N-(o-nitrophenyl)hydroxylamine is its ability to serve as a precursor for highly reactive intermediates, which can then participate in complex organic transformations. The generation of these transient species opens up synthetic pathways that are not accessible with more stable reagents.

One of the most important reactive intermediates generated from N-(o-nitrophenyl)hydroxylamine is the corresponding nitrene. Upon appropriate activation, such as thermolysis or photolysis, N-(o-nitrophenyl)hydroxylamine can lose a molecule of water to form an o-nitrophenylnitrene. Nitrenes are highly reactive, electron-deficient species that can undergo a variety of transformations, including C-H insertion reactions, aziridination of alkenes, and rearrangements. The presence of the ortho-nitro group can influence the reactivity and stability of the nitrene intermediate.

Q & A

Q. Basic

- FT-IR : Confirms N–O (950–1050 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches.

- Mass spectrometry (MS) : ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns.

- NMR : ¹H/¹³C NMR resolves aromatic proton environments and substituent effects .

What methodological considerations are critical when using hydroxylamine-based reagents to extract iron-oxyhydroxide-associated organic matter without introducing artifacts?

Advanced

Hydroxylamine reacts with carbonyl-containing molecules, forming N/S-artifacts. Mitigation strategies include:

- Alternative extractants : Use EDTA or oxalate buffers to minimize side reactions.

- Post-extraction validation : Compare FT-ICR MS profiles of extracted OM with and without hydroxylamine to identify artifactual peaks .

What are the primary stability concerns for N-(o-nitrophenyl)hydroxylamine under various storage and experimental conditions?

Q. Basic

- Thermal degradation : Decomposes above 80°C, releasing NOx gases. Store at 4°C in amber vials.

- Radiolysis : Gamma irradiation produces H₂ and CO; shield from high-energy sources .

- pH sensitivity : Stable in neutral buffers; acidic conditions promote nitroso derivative formation .

How does structural modification of N-(o-nitrophenyl)hydroxylamine influence its reactivity and interaction with biological targets?

Q. Advanced

- Electron-withdrawing groups (e.g., nitro): Increase electrophilicity, enhancing nitrone formation with aldehydes .

- Steric hindrance : Bulky substituents (e.g., benzimidazole) reduce metabolic clearance by CYPs, prolonging half-life .

- Toxicity modulation : N-substitution (e.g., benzoyl groups) lowers hemoglobin adduct formation, mitigating hematotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.